molecular formula C3H7BrN4 B8188920 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide

2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide

Cat. No.: B8188920
M. Wt: 179.02 g/mol
InChI Key: GMCDZVXZCPDXIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide typically involves the reaction of 2-methyl-2H-[1,2,3]triazol-4-ylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide is a compound that belongs to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms in their ring structure. They are classified into two main types: 1,2,3-triazoles and 1,2,4-triazoles. The 1,2,3-triazole derivatives are particularly noted for their ability to mimic amide bonds and their utility in medicinal chemistry due to their stability and bioactivity .

Biological Activities

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, compounds with a triazole moiety have shown effectiveness against various strains of bacteria and fungi .

Anticancer Properties
Studies have highlighted the potential of triazole compounds in cancer therapy. The incorporation of the triazole ring into drug design has led to the development of agents that can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole derivatives have demonstrated cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have also been documented. This compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of specific enzymes involved in pathogen metabolism or tumor progression.
  • Receptor Binding : The compound may interact with various biological receptors, influencing signaling pathways critical for cellular function.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA or inhibit DNA synthesis in cancer cells .

Case Studies and Research Findings

A series of studies have evaluated the efficacy of triazole derivatives in various biological contexts:

  • Antibacterial Study : A study assessed the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines (e.g., MCF-7 and HCT-116) revealed that certain derivatives showed potent cytotoxic effects with IC50 values below 50 µM .

Data Table

Activity TypeCompoundTest Organism/Cell LineIC50/MIC (µg/mL)Reference
Antibacterial2-Methyl TriazoleE. coli64
Antifungal2-Methyl TriazoleC. albicans32
Cytotoxicity2-Methyl TriazoleMCF-7<50
Anti-inflammatory2-Methyl TriazoleRAW264.7 cellsN/A

Properties

IUPAC Name

2-methyltriazol-4-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.BrH/c1-7-5-2-3(4)6-7;/h2H,1H3,(H2,4,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCDZVXZCPDXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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